molecular formula C12H8Br2 B094586 3,3'-Dibromo-1,1'-biphenyl CAS No. 16400-51-4

3,3'-Dibromo-1,1'-biphenyl

Cat. No. B094586
CAS RN: 16400-51-4
M. Wt: 312 g/mol
InChI Key: LPLLWKZDMKTEMV-UHFFFAOYSA-N
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Description

The compound 3,3'-Dibromo-1,1'-biphenyl is a brominated biphenyl derivative, which is a class of compounds that have been extensively studied due to their interesting chemical and physical properties. Biphenyls are compounds consisting of two benzene rings connected by a single bond, and their derivatives are known for their applications in organic synthesis, materials science, and as intermediates in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of biphenyl derivatives can be achieved through various methods. For instance, the modified Gomberg condensation method was used to synthesize 3-(Trifluoromethyl)-1,1'-biphenyl from 3-trifluoromethylaniline, employing t-BuNO_2 as a diazotization reagent and Cu as a catalyst . Although this method does not directly pertain to 3,3'-Dibromo-1,1'-biphenyl, it demonstrates the type of synthetic approaches that can be adapted for halogenated biphenyls. Additionally, the synthesis of tetraphenylstannacyclopentadienes, which are stannole derivatives, involves halogenation processes that could be relevant to the synthesis of dibrominated biphenyls .

Molecular Structure Analysis

The molecular structure of biphenyl derivatives is characterized by the dihedral angle between the two phenyl rings. For example, the crystal structure of a related compound, 2,2'-dibromo-4,4'-bis-(p-methoxybenzylideneamino)biphenyl, shows a dihedral angle of 80.1°, which is indicative of the 'herringbone' packing in the crystal lattice . This information is crucial as the dihedral angle can influence the physical properties and reactivity of the compound.

Chemical Reactions Analysis

Biphenyl derivatives undergo various chemical reactions, leading to a wide range of substituted products. For instance, 3,5-dibromophenyllithium reacts with different substrates to yield a variety of substituted compounds, demonstrating the reactivity of brominated positions on the benzene ring . The thermal decomposition of 2-bromo-4,4'-dinitro-3'-(dimethylsulfonio)-2'-biphenolate results in the formation of other biphenyl derivatives, showcasing the potential for complex transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of biphenyl derivatives are influenced by their molecular structure and substituents. The crystal structure analysis provides insights into the density and packing of the molecules in the solid state . The thermal stability of compounds like 3,5-dibromophenyllithium has been reported, which is an important factor in their handling and application . The presence of bromine atoms can significantly affect the reactivity and stability of these compounds, as seen in the various reactions they undergo .

Scientific Research Applications

Biphenyl compounds and their isosteres have been considered a fundamental backbone in synthetic organic chemistry and natural products due to their omnipresence in medicinally active compounds, marketed drugs, and natural products . They are used to produce an extensive range of drugs, products for agriculture, fluorescent layers in organic light-emitting diodes (OLEDs), and building blocks for basic liquid crystals .

  • Pharmaceuticals : A large number of biphenyl derivatives are patented and broadly used in medicine as the antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, β-glucuronidase inhibition activity, anti-leukemia agent hypotensive, anti-cholinesterase, anti-diabetic and antimalaria drugs .

  • Agriculture : Biphenyl derivatives are used to produce products for agriculture .

  • Electronics : They are used in the production of fluorescent layers in organic light-emitting diodes (OLEDs) .

  • Liquid Crystals : Biphenyl derivatives serve as building blocks for basic liquid crystals .

properties

IUPAC Name

1-bromo-3-(3-bromophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Br2/c13-11-5-1-3-9(7-11)10-4-2-6-12(14)8-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPLLWKZDMKTEMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50167692
Record name 1,1'-Biphenyl, 3,3'-dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50167692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3'-Dibromo-1,1'-biphenyl

CAS RN

16400-51-4
Record name 3,3′-Dibromobiphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16400-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3'-Dibromobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016400514
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-Biphenyl, 3,3'-dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50167692
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Record name 3,3'-Dibromobiphenyl
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3,3'-DIBROMOBIPHENYL
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
Y Cui, Y Pu, Z Li, B Liang, C Li, Y Wang - ChemistrySelect, 2022 - Wiley Online Library
Herein, two series of isomers are developed based on biphenyl (BP) and two typical donor groups diphenylamine (DPA) and 9,9‐dimethyl‐9,10‐dihydroacridine (DMAc) to figure out …
G Delogu, D Fabbri, MA Dettori, A Forni… - Tetrahedron …, 2000 - Elsevier
Regioselective bromination of the title biphenyl 1 at the 3 and 3′ positions and simultaneous desymmetrization of the biphenyl has been achieved. Metal–halide exchange at the 3,3′ …
Number of citations: 19 www.sciencedirect.com
HL Lee, KH Lee, JY Lee - Dyes and Pigments, 2019 - Elsevier
A strong hole transport type host (p-type host) for exciplex host application was developed for stable device lifetime in green phosphorescent organic light-emitting diodes. The hole …
Number of citations: 7 www.sciencedirect.com
JM Choi, JH Kim, YJ Kang, JY Lee - Organic Electronics, 2017 - Elsevier
Lifetime improvement of green phosphorescent organic light-emitting didoes (PHOLEDs) by an exciplex type host was studied by mixing a hole transport type host and an electron …
Number of citations: 10 www.sciencedirect.com
SK Shin, SY Byeon, SH Han… - Advanced Optical …, 2018 - Wiley Online Library
High triplet energy materials based on dibenzothiophene and carbazolylcarbazole are developed as hosts for lifetime extension in blue phosphorescent organic light‐emitting diodes. …
Number of citations: 4 onlinelibrary.wiley.com
A Saito, H Yanai, W Sakamoto, K Takahashi… - Journal of fluorine …, 2005 - Elsevier
Intramolecular Diels–Alder (IMDA) reaction of α-fluoroacrylate derivatives 1a–e having 1,7,9-decatrienoate system is efficiently promoted by the novel bidentate Lewis acid A generated …
Number of citations: 20 www.sciencedirect.com
K Miwa, K Shimizu, H Min, Y Furusho, E Yashima - Tetrahedron, 2012 - Elsevier
A new class of ortho- and meta-substituted tetraphenols at the terminal phenyl residues with a biphenylene unit in the middle were synthesized and the effect of the substitution position …
Number of citations: 13 www.sciencedirect.com
D Tan, T Wang, J Hu, D Deng, T Li, R Li - New Journal of Chemistry, 2023 - pubs.rsc.org
Considering chiral covalent organic frameworks (COFs) featuring the intriguing properties of porous organic materials, chiral recognition, and separation, the design and synthesis of …
Number of citations: 1 pubs.rsc.org
Y Lu, ZD Fu, QH Guo, MX Wang - Organic letters, 2017 - ACS Publications
O 6 -Corona[3]arene[3]tetrazines with expanded cavities were synthesized by one-pot S N Ar reaction between 3,6-dichlorotetrazine and aromatic diols. The macrocycle-to-macrocycle …
Number of citations: 30 pubs.acs.org
I Yonekawa, K Mutoh, Y Kobayashi, J Abe - … & Photobiological Sciences, 2018 - Springer
The development of two-photon induced photochromic compounds is important for advanced photo-responsive materials. The utilization of the long-lived transient states or species for …
Number of citations: 3 link.springer.com

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